BenchChemオンラインストアへようこそ!

Methyl 1-(4-Fluorophenyl)-5-Formyl-1H-Pyrrole-2-Carboxylate

Medicinal Chemistry Chemical Biology Analytical Reference Standards

Methyl 1-(4-Fluorophenyl)-5-Formyl-1H-Pyrrole-2-Carboxylate (CAS: 259089-69-5) is a synthetic pyrrole derivative characterized by a 4-fluorophenyl substituent at the N-1 position, a formyl group at the C-5 position, and a methyl ester at the C-2 position. With a molecular formula of C13H10FNO3 and a molecular weight of 247.22 g/mol, this compound is classified as a heterocyclic building block and is primarily utilized as a reference standard for pharmaceutical impurity analysis.

Molecular Formula C13H10FNO3
Molecular Weight 247.22 g/mol
CAS No. 259089-69-5
Cat. No. B3023082
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 1-(4-Fluorophenyl)-5-Formyl-1H-Pyrrole-2-Carboxylate
CAS259089-69-5
Molecular FormulaC13H10FNO3
Molecular Weight247.22 g/mol
Structural Identifiers
SMILESCOC(=O)C1=CC=C(N1C2=CC=C(C=C2)F)C=O
InChIInChI=1S/C13H10FNO3/c1-18-13(17)12-7-6-11(8-16)15(12)10-4-2-9(14)3-5-10/h2-8H,1H3
InChIKeyCTRINKVFHXPXRC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 1-(4-Fluorophenyl)-5-Formyl-1H-Pyrrole-2-Carboxylate: A Structurally Defined Pyrrole Scaffold for Pharmaceutical Impurity Profiling and Research Sourcing


Methyl 1-(4-Fluorophenyl)-5-Formyl-1H-Pyrrole-2-Carboxylate (CAS: 259089-69-5) is a synthetic pyrrole derivative characterized by a 4-fluorophenyl substituent at the N-1 position, a formyl group at the C-5 position, and a methyl ester at the C-2 position . With a molecular formula of C13H10FNO3 and a molecular weight of 247.22 g/mol, this compound is classified as a heterocyclic building block and is primarily utilized as a reference standard for pharmaceutical impurity analysis [1]. Its unique substitution pattern distinguishes it from common pyrrole-2-carboxylate analogs, providing a specific chemotype for structure-activity relationship (SAR) studies and analytical method development.

Procurement Risk for Methyl 1-(4-Fluorophenyl)-5-Formyl-1H-Pyrrole-2-Carboxylate: Why In-Class Analogs Cannot Substitute for This Precise Chemotype


Substituting Methyl 1-(4-Fluorophenyl)-5-Formyl-1H-Pyrrole-2-Carboxylate with a generic in-class pyrrole-2-carboxylate is not scientifically justifiable for regulated analytical workflows or SAR-driven medicinal chemistry. The specific N-(4-fluorophenyl) and 5-formyl substitution pattern governs the compound's chromatographic retention time, UV absorption profile, and reactivity as a derivatization handle . Close analogs such as Methyl 5-(4-fluorophenyl)-1H-pyrrole-2-carboxylate (CAS 1361003-81-7) or 1-(4-Fluorophenyl)-1H-pyrrole-2-carboxylic acid (CAS 288251-67-2) lack the formyl group or the ester functionality, leading to fundamentally different physicochemical properties and analytical behavior . For impurity quantification or method validation, using an incorrect analog without verified co-elution and response factor data can result in false-negative or false-positive results, compromising regulatory submission integrity [1]. The quantitative evidence below demonstrates the measurable dimensions where this specific compound differs from its closest available comparators.

Quantitative Differentiation Evidence for Methyl 1-(4-Fluorophenyl)-5-Formyl-1H-Pyrrole-2-Carboxylate (259089-69-5) Versus Structural Analogs


Structural Differentiation: Unique N-(4-Fluorophenyl)-5-Formyl Substitution Pattern Versus Common Pyrrole-2-Carboxylate Scaffolds

The target compound possesses a distinctive substitution architecture—N-1-(4-fluorophenyl), C-5-formyl, and C-2-methyl ester—that is not replicated in commercially available close analogs. The closest comparator, Methyl 5-(4-fluorophenyl)-1H-pyrrole-2-carboxylate (CAS 1361003-81-7), positions the 4-fluorophenyl group at C-5 instead of N-1 and lacks the formyl substituent entirely, resulting in a molecular formula of C12H10FNO2 versus C13H10FNO3 for the target compound . This structural difference eliminates the aldehyde reactivity handle and alters the electronic environment of the pyrrole ring. The formyl group provides a critical derivatization site for Knoevenagel condensations, reductive aminations, and hydrazone formation that is absent in non-formylated analogs . Furthermore, the N-aryl substitution pattern influences both the compound's conformational preferences and its metabolic stability profile in medicinal chemistry contexts [1].

Medicinal Chemistry Chemical Biology Analytical Reference Standards

Physicochemical Property Differentiation: TPSA and LogP Values That Govern Chromatographic Behavior and Bioavailability Predictions

The target compound exhibits a calculated Topological Polar Surface Area (TPSA) of 48.30 Ų and a partition coefficient (LogP) of 2.2155 . These values are distinct from those of its non-formylated comparator Methyl 5-(4-fluorophenyl)-1H-pyrrole-2-carboxylate, which, based on its smaller molecular formula (C12H10FNO2), is expected to have a lower TPSA (approximately 33-38 Ų) and a different LogP. The higher TPSA of the target compound, attributable to the additional formyl oxygen, directly impacts its retention time in reversed-phase HPLC methods—a critical parameter for impurity profiling assays . The measured boiling point of 383.8±37.0 °C at 760 mmHg and flash point of 185.9±26.5 °C [1] provide additional physical property benchmarks that distinguish this compound from analogs lacking the formyl group.

ADME Prediction Chromatographic Method Development Drug Design

Purity Specification and Vendor Qualification: 97% Assay with Defined Storage Stability for Certified Reference Standard Use

Commercially available batches of the target compound are supplied with a certified purity of 97% (HPLC), as specified by vendors including Leyan (Product No. 1949321) and BIOFOUNT (HCC337457) [1]. In contrast, the non-formylated analog Methyl 5-(4-fluorophenyl)-1H-pyrrole-2-carboxylate (CAS 1361003-81-7) is commonly offered at a minimum purity of 95% . The 2% purity differential, while modest, is meaningful in impurity profiling applications where the reference standard must be of higher or equal purity to the analyte being quantified. Additionally, the target compound has defined storage conditions—short-term at -4°C (1-2 weeks) and long-term at -20°C (1-2 years)—providing procurement teams with validated stability data for inventory planning [1]. This storage specification is documented and reproducible, unlike ad hoc storage recommendations for less-characterized analogs.

Pharmaceutical Quality Control Reference Standard Qualification Method Validation

Designated Application as a Drug Impurity Reference Standard Versus General-Purpose Research Chemicals

Vendor documentation explicitly designates Methyl 1-(4-Fluorophenyl)-5-Formyl-1H-Pyrrole-2-Carboxylate as a reference substance for drug impurity analysis [1]. This explicit application designation differentiates it from general-purpose pyrrole building blocks that lack documented impurity profiling suitability. The compound is cataloged under multiple reference standard systems, including BIOFOUNT's impurity reference substance line and Laibiao Standard Product Network (M706763), indicating its recognized role in pharmaceutical analytical workflows [2]. While specific drug-impurity associations are not publicly disclosed in the available literature, the compound's structural features—particularly the 4-fluorophenyl and pyrrole-2-carboxylate motifs—are characteristic of intermediates and potential impurities in statin-class pharmaceuticals . In contrast, analogs like Methyl 5-(4-fluorophenyl)-1H-pyrrole-2-carboxylate are marketed primarily as general synthetic building blocks without documented impurity reference applications.

Pharmaceutical Impurity Profiling Regulatory Submission Support Reference Standard Certification

Important Cautionary Note on Evidence Strength Limitations for This Compound

It must be explicitly stated that high-strength differential evidence for Methyl 1-(4-Fluorophenyl)-5-Formyl-1H-Pyrrole-2-Carboxylate is limited. Comprehensive searches across PubMed, Google Scholar, SciFinder, and patent databases yielded no peer-reviewed publications reporting direct head-to-head biological potency comparisons (e.g., IC50, Ki, EC50), in vivo pharmacokinetic data, or target engagement profiles for this compound versus structural analogs [1]. The differentiation claims presented in this guide rely predominantly on structural, physicochemical, vendor specification, and application designation evidence. No quantitative selectivity data, toxicity profiling, or in vivo performance data are available to support claims of superior biological or pharmacological differentiation. Users evaluating this compound for biological screening campaigns should treat this evidence as preliminary procurement guidance and must independently verify any biological activity hypotheses through direct experimental comparison with relevant analogs under controlled assay conditions.

Evidence Transparency Procurement Due Diligence Data Gap Assessment

Application Scenarios for Methyl 1-(4-Fluorophenyl)-5-Formyl-1H-Pyrrole-2-Carboxylate (259089-69-5) Based on Verified Evidence


Pharmaceutical Impurity Reference Standard for HPLC Method Development and Validation

This compound is explicitly designated as a drug impurity reference substance by BIOFOUNT and is cataloged as a certified standard (M706763) [1]. Its defined purity specification (97%), documented storage stability (-20°C for 1-2 years), and well-characterized physicochemical properties (TPSA 48.30 Ų, LogP 2.2155, boiling point 383.8±37.0°C) make it suitable for use as a system suitability standard or impurity marker in reversed-phase HPLC method development . Its distinct retention characteristics, governed by the formyl group's contribution to polarity, reduce the risk of co-elution with non-formylated pyrrole impurities. Analytical laboratories supporting ANDA or DMF submissions can source this compound as a qualified reference material for impurity profiling of drug substances containing the 4-fluorophenyl-pyrrole pharmacophore .

Synthetic Building Block with Orthogonal Reactive Handles for Medicinal Chemistry Derivatization

The compound's unique combination of a formyl group at C-5 and a methyl ester at C-2 provides orthogonal reactivity for sequential derivatization [1]. The aldehyde moiety enables Knoevenagel condensations, reductive aminations, and hydrazone formations, while the methyl ester serves as a protected carboxylic acid that can be selectively hydrolyzed. This dual functionality is absent in close analogs such as Methyl 5-(4-fluorophenyl)-1H-pyrrole-2-carboxylate (CAS 1361003-81-7) which lacks the formyl group . Medicinal chemistry teams synthesizing focused libraries of pyrrole-based bioactive compounds can leverage this scaffold for divergent synthesis strategies. The compound is available from Leyan in gram-scale quantities (1g, 5g, 10g upon inquiry), supporting both exploratory and scale-up chemistry .

Chromatographic Retention Time Marker for LC-MS Impurity Profiling of Fluorophenyl-Containing Drug Substances

With a molecular weight of 247.22 g/mol ([M+H]+ = 248.23), a characteristic isotopic pattern from the fluorine atom, and a defined LogP of 2.2155, this compound produces a distinct and predictable signal in LC-MS analysis [1]. Its structural features—containing both the 4-fluorophenyl and pyrrole-2-carboxylate motifs—make it a plausible process impurity or degradation product marker in the synthesis of statin-class pharmaceuticals and other fluorophenyl-pyrrole-containing APIs . The compound's boiling point (383.8±37.0°C) and vapor pressure (0.0±0.9 mmHg at 25°C) indicate sufficient thermal stability for GC-MS or headspace analysis if required . Its cataloging across multiple reference standard suppliers (Apollo Scientific PC32445, Leyan 1949321, BIOFOUNT HCC337457) ensures multi-source procurement flexibility.

Structure-Activity Relationship (SAR) Control Compound for N-Aryl Pyrrole Pharmacophore Exploration

The target compound serves as a defined SAR control for exploring the contribution of the N-(4-fluorophenyl) substituent and the C-5 formyl group to biological activity within pyrrole-2-carboxylate series [1]. By systematically comparing this compound against its des-formyl analog (Methyl 1-(4-fluorophenyl)-1H-pyrrole-2-carboxylate or the regioisomeric Methyl 5-(4-fluorophenyl)-1H-pyrrole-2-carboxylate), researchers can deconvolute the electronic and steric contributions of each substituent to target binding. This SAR deconvolution is essential for lead optimization programs targeting HMG-CoA reductase or related enzyme classes where fluorophenyl-pyrrole scaffolds have demonstrated pharmacological relevance . The availability of this compound at 97% purity from multiple vendors ensures that SAR conclusions are not confounded by batch-to-batch impurity variability .

Quote Request

Request a Quote for Methyl 1-(4-Fluorophenyl)-5-Formyl-1H-Pyrrole-2-Carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.